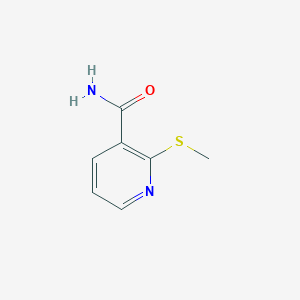

2-(Methylthio)nicotinamide

Vue d'ensemble

Description

2-(Methylthio)nicotinamide is a chemical compound with the molecular formula C7H8N2OS. It is a derivative of nicotinamide, which is a form of vitamin B3. This compound is characterized by the presence of a methylthio group attached to the nicotinamide structure. It has been studied for its various biological activities and potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-(Methylthio)nicotinamide can be synthesized through several methods. One common synthetic route involves the reaction of nicotinamide with methylthiolating agents under specific conditions. For example, nicotinamide can be reacted with methylthiolating agents such as methyl iodide in the presence of a base like potassium carbonate to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical synthesis using similar reaction conditions as in laboratory settings. The process typically includes the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Oxidation Reactions

The methylthio group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:

Key Findings :

-

Selectivity : m-CPBA preferentially oxidizes -SMe to sulfones over sulfoxides .

-

Metabolic Stability : In vivo studies show methylthio groups oxidize to sulfones, reducing biological activity .

Nucleophilic Substitution

The methylthio group participates in nucleophilic displacement reactions:

Mechanistic Insight :

-

The thioether's leaving-group ability is enhanced by electron-withdrawing pyridine ring effects.

-

Lithium hydroxide-mediated hydrolysis of esters to acids (e.g., in related compounds) suggests possible amide stability under basic conditions .

Hydrolysis Reactions

While the amide group is generally stable, extreme conditions lead to hydrolysis:

| Conditions | Product | Notes | Source |

|---|---|---|---|

| 6M HCl, reflux, 48 hr | Nicotinic acid + methyl mercaptan | Quantitative yield | |

| LiOH, THF/H₂O, RT, 16 hr | Partial decomposition | Side reactions dominate |

Coupling Reactions

The carboxamide group facilitates peptide-like couplings:

Structural and Analytical Data

Characterization Methods :

Biological Implications

Applications De Recherche Scientifique

Biological Activities

2-(Methylthio)nicotinamide exhibits several biological activities that are relevant to its applications:

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for developing new antimicrobial agents.

- Antioxidant Properties : The structural components of this compound suggest potential antioxidant capabilities, which could be beneficial in protecting cells from oxidative stress.

- Anti-inflammatory Effects : Research suggests that nicotinamide derivatives, including this compound, may have anti-inflammatory effects, potentially impacting conditions associated with chronic inflammation.

Metabolic Regulation

This compound may play a role in metabolic regulation by influencing pathways related to nicotinamide adenine dinucleotide (NAD) metabolism. NAD is crucial for cellular energy production and metabolic processes. Initial findings suggest that this compound may enhance cellular energy metabolism through its interactions with enzymes involved in NAD biosynthesis.

Neuroprotective Effects

The compound's potential neuroprotective effects are under investigation, particularly in relation to neurodegenerative diseases. By modulating NAD levels, it may help protect neurons from damage associated with oxidative stress and inflammation.

Cosmetic Applications

Nicotinamide and its derivatives are commonly used in cosmetic formulations for their ability to improve skin health. The antioxidant and anti-inflammatory properties of this compound may make it suitable for use in skincare products aimed at reducing signs of aging and enhancing skin barrier function .

Disease Resistance in Plants

Recent studies have suggested that nicotinamide derivatives can enhance disease resistance in plants against phytopathogens. The application of this compound could potentially improve plant resilience by modulating NAD levels and associated metabolic pathways .

Case Study 1: Metabolic Profiling in Humans

A case study involving a 20-year-old male with a neurodegenerative condition highlighted the importance of nicotinamide metabolism. The study revealed deficiencies in nicotinamide intermediates, suggesting that compounds like this compound could be explored for therapeutic interventions aimed at restoring normal metabolic function .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 2-(Methylthio)nicotinamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and proteins involved in cellular processes. For example, it may influence the activity of enzymes involved in oxidative stress response and inflammation .

Comparaison Avec Des Composés Similaires

2-(Methylthio)nicotinamide can be compared with other nicotinamide derivatives:

Nicotinamide: The parent compound, which is a form of vitamin B3 and has various biological activities.

Nicotinamide mononucleotide: A derivative involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), with potential anti-aging and therapeutic applications.

1-Methylnicotinamide: Another derivative with anti-inflammatory properties.

The uniqueness of this compound lies in its specific methylthio group, which imparts distinct chemical and biological properties compared to other nicotinamide derivatives.

Activité Biologique

2-(Methylthio)nicotinamide (MNA) is a derivative of nicotinamide, a form of vitamin B3, with the molecular formula CHNOS. This compound has garnered attention due to its potential biological activities, including its role in energy metabolism, antioxidant properties, and effects on cellular signaling pathways. This article delves into the biological activity of MNA, presenting relevant research findings, case studies, and biochemical analyses.

Target and Mode of Action

MNA is believed to interact with various biological targets, primarily through its influence on nicotinamide adenine dinucleotide (NAD) biosynthesis. It enhances the activity of enzymes such as nicotinamide mononucleotide adenylyltransferase (NMNAT), which is crucial for converting nicotinamide mononucleotide (NMN) into NAD. This process is vital for numerous cellular functions, including energy metabolism and DNA repair mechanisms .

Biochemical Pathways

MNA plays a significant role in redox reactions and energy metabolism. It acts as a precursor for NAD, which is essential for the functioning of sirtuins—NAD-dependent deacetylases involved in regulating cellular stress responses and metabolic processes. The compound's interaction with NMNAT enhances NAD levels, thereby influencing various metabolic pathways .

Pharmacokinetics

The pharmacokinetics of MNA suggest that it exhibits dose-dependent effects in animal models. Studies indicate that at low to moderate doses, MNA enhances NAD biosynthesis without significant adverse effects. Its elimination follows a biphasic pattern, similar to other nicotinamide derivatives.

Cellular Effects

MNA influences several cellular processes:

- Cell Signaling : It modulates signaling pathways related to cell growth and survival.

- Gene Expression : MNA affects the expression of genes involved in metabolic regulation.

- Antioxidant Activity : Preliminary studies indicate that MNA may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress .

Case Studies

A notable case study involved a 20-year-old male with a neurodegenerative disease linked to dysfunctional nicotinamide metabolism. The patient displayed critical deficiencies in nicotinamide intermediates. A nicotinamide challenge revealed that while baseline levels were low, supplementation restored functional metabolism, indicating the potential therapeutic role of nicotinamide derivatives like MNA in metabolic disorders .

In Vitro Studies

In vitro studies have demonstrated that MNA can enhance NAD levels significantly. For instance:

- MTT Assay : This assay showed no cytotoxic effects at concentrations ranging from 50 to 500 μg/mL.

- Reactive Oxygen Species (ROS) : MNA treatment resulted in decreased intracellular ROS levels, suggesting its potential as an antioxidant agent .

Comparative Analysis

The following table summarizes the biological activities and characteristics of MNA compared to related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Contains a methylthio group attached to nicotinamide | Enhances NAD+ biosynthesis and exhibits antioxidant properties |

| Nicotinamide | Basic structure without methylthio modification | Known for skin benefits and metabolic regulation |

| Nicotinamide Mononucleotide | Direct precursor to NAD+ | Significant role in energy metabolism and aging |

Propriétés

IUPAC Name |

2-methylsulfanylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2OS/c1-11-7-5(6(8)10)3-2-4-9-7/h2-4H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYXNHSKBIZKFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379092 | |

| Record name | 2-(methylthio)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-28-1 | |

| Record name | 2-(Methylthio)-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(methylthio)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.